molecular formula C17H16N4O3 B6541635 N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1058485-52-1

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B6541635
CAS No.: 1058485-52-1
M. Wt: 324.33 g/mol
InChI Key: XRDKDNDMTHQWAM-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a heterocyclic compound featuring a 1,2-oxazole ring substituted with a methyl group at position 5 and an acetamide linkage to a dihydropyrimidinone scaffold.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-11-3-5-13(6-4-11)14-8-17(23)21(10-18-14)9-16(22)19-15-7-12(2)24-20-15/h3-8,10H,9H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDKDNDMTHQWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of heterocyclic molecules, including oxadiazoles, pyrimidinones, and benzoxazinones. Below is a comparative analysis based on synthesis, physicochemical properties, and bioactivity:

Compound Core Structure Substituents Key Properties
N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide 1,2-oxazole + dihydropyrimidinone 5-methyl (oxazole), 4-(4-methylphenyl) (pyrimidinone) Moderate lipophilicity; potential kinase inhibition (hypothesized)
6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) Benzoxazinone + pyrimidine Substituted phenyl groups at pyrimidine C6 Enhanced solubility due to benzoxazinone; antimicrobial activity demonstrated
(R/S)-N-[(substituted)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxyhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide Tetrahydro-pyrimidinone + peptide-like chain 2,6-dimethylphenoxy, stereospecific hydroxy and methyl groups High stereochemical complexity; antiviral or protease inhibition (pharmacopeial)

Pharmacological and Physicochemical Differences

Pharmacopeial compounds (m, n, o) exhibit activity dependent on stereochemistry, a feature absent in the target compound’s current design .

Synthetic Complexity : The target compound’s synthesis is less stereochemically demanding than pharmacopeial analogues, making it more accessible for scale-up .

Research Findings and Data Gaps

  • Structural Insights: The dihydropyrimidinone core is a common feature in kinase inhibitors (e.g., EGFR inhibitors), but the 1,2-oxazole moiety is less explored compared to 1,3-oxazoles, which may affect binding affinity .
  • Data Limitations: No direct bioactivity data for the target compound are available in the provided evidence. Comparative studies with benzoxazinones suggest that replacing oxadiazoles with 1,2-oxazoles could alter metabolic stability .

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